![molecular formula C10H13NO2 B14269778 Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]- CAS No. 155073-71-5](/img/structure/B14269778.png)
Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]- is an organic compound with the molecular formula C10H13NO2 It is a derivative of acetamide, where the amide nitrogen is substituted with a 2-hydroxy-2-phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]- can be achieved through several methods. One common approach involves the reaction of 2-phenylethanol with acetic anhydride to form the corresponding ester, followed by aminolysis with ammonia or an amine to yield the desired acetamide derivative. The reaction conditions typically involve heating the reactants under reflux in the presence of a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]- may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of 2-phenylacetaldehyde or 2-phenylacetone.
Reduction: Formation of N-[(2S)-2-hydroxy-2-phenylethyl]amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]- involves its interaction with specific molecular targets and pathways. The hydroxyl group and amide functionality allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetanilide: An amide derivative with a phenyl group directly attached to the nitrogen.
N-phenylacetamide: Similar structure but lacks the hydroxyl group.
2-phenylacetamide: Similar structure but with the phenyl group attached to the carbonyl carbon.
Uniqueness
Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]- is unique due to the presence of both a hydroxyl group and a phenylethyl group, which confer distinct chemical properties and potential biological activities. This combination of functional groups allows for a wider range of chemical reactions and interactions compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
155073-71-5 |
|---|---|
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
N-[(2S)-2-hydroxy-2-phenylethyl]acetamide |
InChI |
InChI=1S/C10H13NO2/c1-8(12)11-7-10(13)9-5-3-2-4-6-9/h2-6,10,13H,7H2,1H3,(H,11,12)/t10-/m1/s1 |
InChI-Schlüssel |
KJCJYQYRPOJUKJ-SNVBAGLBSA-N |
Isomerische SMILES |
CC(=O)NC[C@H](C1=CC=CC=C1)O |
Kanonische SMILES |
CC(=O)NCC(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5-Diphenyl-6,7-dioxa-3lambda~6~-thiabicyclo[3.2.2]nonane-3,3-dione](/img/structure/B14269700.png)
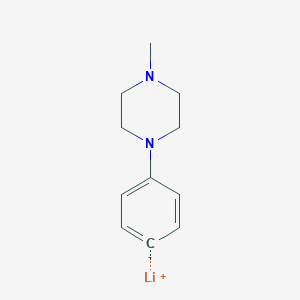
![N-(2-Chloroethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine](/img/structure/B14269714.png)
![2-Methyl-4-[2-(2,4,6-trinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14269715.png)
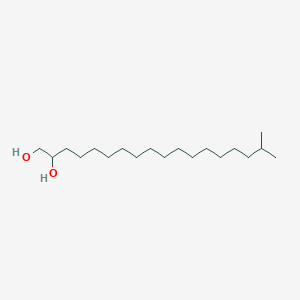
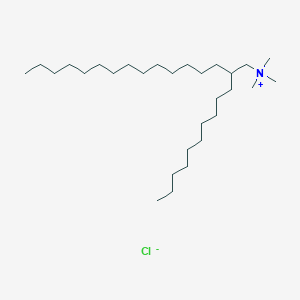
![{[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane](/img/structure/B14269741.png)
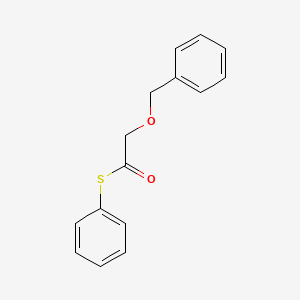

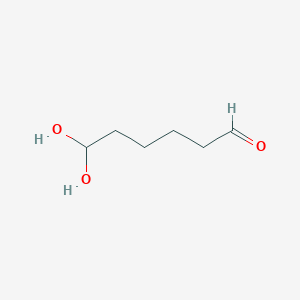
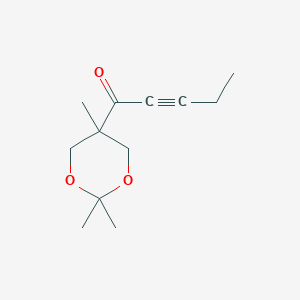
![{3,5-Bis[(4'-methyl[2,2'-bipyridin]-4-yl)methoxy]phenyl}methanol](/img/structure/B14269761.png)

![2-{(E)-[2-Oxo-2-phenyl-1-(2-phenylhydrazinylidene)ethyl]diazenyl}benzoic acid](/img/structure/B14269766.png)
